



# Clinical Translation of NODAGA-Based Radiopharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction to NODAGA-Based Agents

The chelator 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA) has emerged as a versatile and highly effective platform for the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. Its ability to form stable complexes with a variety of radiometals, particularly under mild conditions, makes it an attractive alternative to more established chelators like DOTA. NODAGA's favorable properties, including rapid radiolabeling kinetics and excellent in vivo stability, are critical for the successful clinical translation of novel radiopharmaceutical agents.[1][2] This document provides detailed application notes and protocols to guide researchers and drug development professionals through the key considerations for advancing NODAGA-based agents from preclinical research to clinical application.

#### **Key Advantages of NODAGA Chelators**

NODAGA offers several advantages that are particularly relevant for clinical translation:

 Rapid and Efficient Radiolabeling: NODAGA can be radiolabeled with diagnostic radionuclides like Gallium-68 (68Ga) and Copper-64 (64Cu) at lower temperatures and more



neutral pH conditions compared to DOTA.[2] This is especially beneficial for sensitive biomolecules that may be degraded by harsh labeling conditions.[3]

- High In Vivo Stability: NODAGA complexes with various radiometals exhibit high kinetic inertness, minimizing the release of the radionuclide in vivo.[1][4] This leads to lower nontarget tissue accumulation and improved imaging contrast.[1][5]
- Versatility: NODAGA can stably chelate a range of theranostically relevant radiometals, enabling the development of matched pairs for imaging and therapy.[4][6] This includes trivalent metals like <sup>68</sup>Ga, <sup>111</sup>In, and <sup>177</sup>Lu, as well as divalent metals like <sup>64</sup>Cu.[1]
- Favorable Pharmacokinetics: The hydrophilic nature of NODAGA can contribute to faster clearance from non-target tissues, enhancing the tumor-to-background ratio.[2][7]

#### **Quantitative Data Summary**

The following tables summarize key quantitative data for various NODAGA-based agents, providing a comparative overview of their performance characteristics.

Table 1: Radiolabeling Efficiency and Conditions



| Radiop<br>harma<br>ceutic<br>al                        | Radion<br>uclide  | Precur<br>sor<br>Amou<br>nt<br>(nmol) | Tempe<br>rature<br>(°C) | Time<br>(min)       | рН                  | Radioc<br>hemic<br>al<br>Yield<br>(%) | Molar<br>Activit<br>y<br>(MBq/n<br>mol) | Citatio<br>n(s) |
|--------------------------------------------------------|-------------------|---------------------------------------|-------------------------|---------------------|---------------------|---------------------------------------|-----------------------------------------|-----------------|
| [68Ga]G<br>a-<br>NODA<br>GA-<br>Exendin<br>-4          | <sup>68</sup> Ga  | 5-10                                  | 95                      | 5                   | 3.5-4.5             | >95                                   | 40-80                                   | [8][9]          |
| [68Ga]G<br>a-<br>NODA<br>GA-<br>Pamidr<br>onic<br>Acid | <sup>68</sup> Ga  | ~10                                   | >60                     | 5-10                | 4.0-4.5             | >95                                   | Not<br>Reporte<br>d                     | [10][11]        |
| [64Cu]C<br>u-<br>NODA<br>GA-<br>JR11                   | <sup>64</sup> Cu  | Not<br>Reporte<br>d                   | 95                      | 10                  | Not<br>Reporte<br>d | 99                                    | 40                                      | [1]             |
| [64Cu]C<br>u-<br>NODA<br>GA-<br>mAb7                   | <sup>64</sup> Cu  | Not<br>Reporte<br>d                   | 25                      | 60                  | Not<br>Reporte<br>d | 59-72                                 | Not<br>Reporte<br>d                     | [5]             |
| [111 n] n-<br>NODA<br>GATOC                            | <sup>111</sup> In | Not<br>Reporte<br>d                   | Not<br>Reporte<br>d     | Not<br>Reporte<br>d | Not<br>Reporte<br>d | High                                  | Good                                    | [12][13]        |
| [ <sup>67</sup> Ga]G<br>a-                             | <sup>67</sup> Ga  | Not<br>Reporte<br>d                   | Not<br>Reporte<br>d     | Not<br>Reporte<br>d | Not<br>Reporte<br>d | High                                  | Good                                    | [12][13]        |



NODA GATOC

Table 2: In Vitro and In Vivo Performance

| Radioph<br>armace<br>utical                    | Target | Cell<br>Line  | IC50<br>(nM)    | Tumor<br>Uptake<br>(%ID/g) | Time<br>Point (h<br>p.i.) | Tumor-<br>to-<br>Muscle<br>Ratio | Citation<br>(s) |
|------------------------------------------------|--------|---------------|-----------------|----------------------------|---------------------------|----------------------------------|-----------------|
| [ <sup>64</sup> Cu]Cu-<br>NODAG<br>A-JR11      | SSTR2  | HEK-293       | 5.7 ±<br>0.95   | High                       | 24                        | High                             | [1]             |
| [64Cu]Cu-<br>NODAG<br>A-GRPR<br>antagoni<br>st | GRPR   | PC-3          | <3              | 4.07 ±<br>0.51             | 1                         | Not<br>Reported                  | [6]             |
| [99mTc]Tc - NODAG A-GRPR antagoni st           | GRPR   | PC-3          | 2-3             | 8.3 ± 0.9                  | 1                         | High                             | [7]             |
| [111In]In-<br>NODAG<br>ATOC                    | SSTR2  | AR4-2J        | 1.7 ± 0.2       | High                       | Not<br>Reported           | Favorabl<br>e                    | [12][13]        |
| [ <sup>67</sup> Ga]Ga<br>-<br>NODAG<br>ATOC    | SSTR2  | AR4-2J        | 3.5 ± 1.6       | High                       | Not<br>Reported           | Favorabl<br>e                    | [12][13]        |
| [ <sup>64</sup> Cu]Cu-<br>NODAG<br>A-mAb7      | EpCAM  | PC3-<br>DsRed | Not<br>Reported | 13.24 ±<br>4.86            | 24                        | Compara<br>ble to<br>DOTA        | [5]             |



# Experimental Protocols General Protocol for Manual Radiolabeling of a NODAGA-Peptide with <sup>68</sup>Ga

This protocol provides a general framework for the manual radiolabeling of a NODAGA-conjugated peptide with <sup>68</sup>Ga eluted from a <sup>68</sup>Ge/<sup>68</sup>Ga generator.

#### Materials:

- 68Ge/68Ga generator (e.g., GalliaPharm®, Eckert & Ziegler)
- NODAGA-conjugated peptide
- Sodium acetate buffer (0.25 M, pH 4.0-4.5)
- Sterile, pyrogen-free water for injection
- Sterile reaction vial (e.g., 10 mL glass vial)
- Heating block
- Dose calibrator
- C18 Sep-Pak® cartridge
- Ethanol (absolute, for pharmaceutical use)
- Sterile 0.9% sodium chloride for injection
- Sterile filters (0.22 μm)
- Quality control equipment (radio-TLC, radio-HPLC)

#### Procedure:

• Elution: Elute the <sup>68</sup>Ge/<sup>68</sup>Ga generator with 0.1 M HCl according to the manufacturer's instructions. Measure the activity of the <sup>68</sup>GaCl<sub>3</sub> eluate in a dose calibrator.



- Reaction Mixture Preparation: In a sterile reaction vial, add the desired amount of NODAGAconjugated peptide (typically 10-50 μg). Add sodium acetate buffer to adjust the pH to 4.0-4.5.
- Radiolabeling Reaction: Add the <sup>68</sup>GaCl<sub>3</sub> eluate to the reaction vial containing the peptide and buffer. Gently mix the solution.
- Incubation: Place the reaction vial in a heating block preheated to 80-95°C for 5-10 minutes.
- Purification (if necessary): After incubation, the reaction mixture can be purified using a C18
   Sep-Pak® cartridge to remove unreacted <sup>68</sup>Ga and hydrophilic impurities.
  - Pre-condition the C18 cartridge with ethanol (5 mL) followed by water for injection (10 mL).
  - Load the reaction mixture onto the cartridge.
  - Wash the cartridge with water for injection (10 mL) to remove unbound 68Ga.
  - Elute the <sup>68</sup>Ga-NODAGA-peptide with a small volume of 50% ethanol (e.g., 0.5-1 mL).
- Formulation: Dilute the purified product with sterile 0.9% sodium chloride for injection to the desired final volume and radioactive concentration.
- Sterilization: Pass the final product through a 0.22  $\mu m$  sterile filter into a sterile, pyrogen-free vial.
- Quality Control: Perform the required quality control tests as detailed in the following section.

## Quality Control Assays for Clinical Grade <sup>68</sup>Ga-NODAGA-Radiopharmaceuticals

For clinical translation, stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[13][14]

Table 3: Quality Control Specifications for a Clinical Grade <sup>68</sup>Ga-NODAGA-Peptide



| Parameter                            | Method                                    | Specification                                                          | Citation(s)  |  |
|--------------------------------------|-------------------------------------------|------------------------------------------------------------------------|--------------|--|
| Appearance                           | Visual Inspection                         | Clear, colorless<br>solution, free of visible<br>particles             | [12][15]     |  |
| рН                                   | pH paper or meter                         | 4.0 - 8.0                                                              | [13][15]     |  |
| Radionuclidic Identity               | Gamma-ray<br>spectrometry                 | Principal gamma<br>photon at 511 keV                                   | [13]         |  |
| Radionuclidic Purity                 | Gamma-ray<br>spectrometry                 | <sup>68</sup> Ge breakthrough < 0.001%                                 | [13][15]     |  |
| Radiochemical Purity (RCP)           | Radio-TLC / Radio-<br>HPLC                | ≥ 95%                                                                  | [13][15][16] |  |
| Unbound <sup>68</sup> Ga             | Radio-TLC / Radio-<br>HPLC                | ≤ 5%                                                                   |              |  |
| Colloidal <sup>68</sup> Ga           | Radio-TLC                                 | ≤ 2%                                                                   | [13]         |  |
| Chemical Purity                      | HPLC                                      | Presence of precursor<br>and other impurities<br>within defined limits | [13][15]     |  |
| Residual Solvents<br>(e.g., Ethanol) | Gas Chromatography                        | < 10% v/v                                                              | [13]         |  |
| Sterility                            | Direct inoculation or membrane filtration | Sterile                                                                | [13][15]     |  |
| Bacterial Endotoxins                 | Limulus Amebocyte<br>Lysate (LAL) test    | < 17.5 IU/mL or < 175 EU/V (V = max. recommended volume)               | [15]         |  |

# Signaling Pathways and Workflows Gastrin-Releasing Peptide Receptor (GRPR) Signaling



NODAGA-based agents targeting GRPR are under investigation for imaging prostate and breast cancer.[6][7] Upon binding of a GRPR agonist, the receptor activates G-proteins, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), which ultimately influence cell proliferation and survival.



Click to download full resolution via product page

**GRPR Signaling Pathway** 

## GMP Manufacturing Workflow for a <sup>68</sup>Ga-NODAGA-Peptide

The clinical translation of a NODAGA-based agent necessitates a robust and reproducible manufacturing process under Good Manufacturing Practice (GMP) guidelines.[17][18] Automated synthesis modules are commonly employed to ensure consistency and minimize radiation exposure to personnel.[1][4][7]





Click to download full resolution via product page

**GMP Manufacturing Workflow** 



#### **Regulatory Considerations for Clinical Translation**

The transition of a novel NODAGA-based radiopharmaceutical from preclinical research to a first-in-human clinical trial requires navigating a complex regulatory landscape.[14][19] The primary goal is to ensure the safety and quality of the investigational medicinal product (IMP).

#### **Investigational New Drug (IND) Application (U.S. FDA)**

In the United States, an Investigational New Drug (IND) application must be submitted to the Food and Drug Administration (FDA) before initiating clinical trials.[20][21] The IND application is a comprehensive document that includes:

- Animal Pharmacology and Toxicology Studies: Data from preclinical studies to assess the safety profile of the agent. This includes acute toxicity studies and biodistribution data to estimate radiation dosimetry.[20]
- Manufacturing Information (Chemistry, Manufacturing, and Controls CMC): Detailed information on the composition, manufacturing process, stability, and quality control of the radiopharmaceutical.[20] This section must demonstrate that the product can be consistently manufactured according to GMP standards.[18][22]
- Clinical Protocols and Investigator Information: Detailed protocols for the proposed clinical studies and the qualifications of the investigators.[20]

# Investigational Medicinal Product Dossier (IMPD) (European Union)

In the European Union, a Clinical Trial Application (CTA) is submitted to the national competent authorities, which includes an Investigational Medicinal Product Dossier (IMPD).[8][10][23] The IMPD is structured similarly to the CMC section of an IND and provides detailed information on the quality of the IMP. It is divided into sections covering:

Quality Data: Information on the drug substance (the NODAGA-peptide conjugate), the
radionuclide, and the final radiolabeled drug product. This includes manufacturing processes,
characterization, and control of all materials, stability data, and detailed specifications for
release.[8][23]



- Non-Clinical Data: A summary of the preclinical pharmacology, pharmacokinetics, toxicology, and dosimetry studies.
- Clinical Data: A summary of any prior clinical experience with the product.

### **Logical Relationship for Regulatory Submission**





Click to download full resolution via product page

Regulatory Submission Pathway



#### Conclusion

The clinical translation of NODAGA-based agents represents a promising avenue for advancing molecular imaging and targeted radionuclide therapy. The favorable chemical and biological properties of NODAGA, combined with well-defined manufacturing and quality control protocols, provide a solid foundation for successful clinical development. By adhering to GMP guidelines and carefully preparing comprehensive regulatory submissions, researchers and drug developers can effectively navigate the path from bench to bedside, ultimately bringing innovative and impactful radiopharmaceuticals to patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. On the automated radiosynthesis of pharmaceutical grade [68Ga]Ga-Pentixafor, its preclinical evaluation, clinical application and radiation dosimetry aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully Automated Macro- and Microfluidic Production of [68Ga]Ga-Citrate on mAIO® and iMiDEVTM Modules PMC [pmc.ncbi.nlm.nih.gov]
- 3. Installation and Optimization of 68Ga Synthesis Module for Clinical Use: An Institutional Experience PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pathways and challenges in the clinical translational of radiopharmaceuticals for pediatric investigations | Semantic Scholar [semanticscholar.org]
- 5. Quality control of 68Ga radiopharmaceuticals: pitfalls and solutions [inis.iaea.org]
- 6. Automation synthesis modules review (Journal Article) | ETDEWEB [osti.gov]
- 7. EANM guideline for the preparation of an Investigational Medicinal Product Dossier (IMPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INDs for PET Molecular Imaging Probes—Approach by an Academic Institution PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]

#### Advanced & Therapeutic Applications





- 11. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Good practices for 68Ga radiopharmaceutical production PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. [(68)Ga-labeled peptides for clinical trials production according to the German Drug Act: the Göttingen experience] PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. intavispeptides.com [intavispeptides.com]
- 17. researchgate.net [researchgate.net]
- 18. Investigational New Drug (IND) Application | FDA [fda.gov]
- 19. FDA Regulations for PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 20. Design of CGMP Production of 18F- and 68Ga-Radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Investigational Medicinal Product Dossier (IMPD): Essential CTA Document and Guide for Your Biopharmaceutical Development Program MF BIOTECH | Leadership for Biopharma Innovation [mf-biotech.com]
- 23. masuuglobal.com [masuuglobal.com]
- To cite this document: BenchChem. [Clinical Translation of NODAGA-Based Radiopharmaceuticals: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6306829#clinical-translation-considerations-for-nodaga-based-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com